molecular formula C20H22N2O3 B2798346 N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-48-7

N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2798346
CAS No.: 852155-48-7
M. Wt: 338.407
InChI Key: QFOJVPFEDOXFOY-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a benzamide derivative featuring a 3-methylbenzoyl core substituted with a 2-methoxyphenyl group and a (2-oxopyrrolidin-1-yl)methyl group at the nitrogen atom.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-7-5-8-16(13-15)20(24)22(14-21-12-6-11-19(21)23)17-9-3-4-10-18(17)25-2/h3-5,7-10,13H,6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOJVPFEDOXFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 3-methylbenzylamine to yield N-(2-methoxyphenyl)-3-methylbenzamide. The final step involves the reaction of this intermediate with 2-oxopyrrolidine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the oxopyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and oxopyrrolidinylmethyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Features and Substituent Analysis

The compound’s uniqueness lies in its dual N-substituents:

  • (2-Oxopyrrolidin-1-yl)methyl group : Introduces a lactam ring, enhancing solubility and hydrogen-bonding capacity.

Pharmacological and Chemical Behavior

  • NBOMe Series Comparison: Unlike 25I-NBOMe (a phenethylamine derivative with hallucinogenic properties), the target compound’s benzamide backbone suggests different biological targets, possibly kinase or protease inhibition .
  • Agrochemical Analogs: Mepronil’s fungicidal activity arises from its isopropoxy group, whereas the target’s methoxy and pyrrolidinone groups may confer distinct bioactivity .
  • EZH2 Inhibitors: highlights a benzamide-based EZH2 inhibitor (EPZ011989) with a morpholine-propargyl side chain. The target compound’s pyrrolidinone group could mimic such motifs but lacks the extended hydrophobic tail critical for EZH2 binding .

Crystallographic and Hydrogen-Bonding Patterns

  • The 2-oxopyrrolidinyl group facilitates hydrogen bonding (N–H···O and C=O···H interactions), influencing crystal packing and stability. This is comparable to patterns observed in Etter’s graph-set analysis .
  • Structure validation (e.g., using PLATON or CCDC tools ) would confirm the absence of disorder or twinning, critical for accurate activity predictions.

Biological Activity

N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H22N2O4C_{20}H_{22}N_{2}O_{4} and is characterized by the presence of methoxy groups, a benzamide core, and a pyrrolidinone moiety. These structural features are significant as they may influence the compound's interaction with biological targets.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Benzamide Core : This is achieved by reacting 3-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
  • Introduction of the Methoxyphenyl Group : A nucleophilic substitution reaction introduces the methoxyphenyl group to the benzamide core.
  • Attachment of the Pyrrolidinone Moiety : This step involves a coupling reaction to link the pyrrolidinone to the benzamide.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives bearing methoxy and hydroxy groups have shown selective activity against the MCF-7 breast cancer cell line with an IC50 value as low as 3.1 μM, suggesting a potential for development as anticancer agents .

Antioxidative Activity

The antioxidative properties of this compound have been investigated, revealing that certain derivatives demonstrate improved antioxidative activity compared to standard antioxidants like BHT. This suggests that these compounds could mitigate oxidative stress-related damage in cells .

Antibacterial Activity

Some studies have reported antibacterial activity against Gram-positive strains, such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) around 8 μM for specific derivatives . This indicates potential applications in treating bacterial infections.

Comparative Analysis

A comparative analysis was conducted between this compound and similar compounds:

Compound NameStructure FeaturesAntiproliferative Activity (IC50)Antioxidative Activity
This compoundMethoxy groups + Pyrrolidinone3.1 μM (MCF-7)Significant
3-Methoxy-N-(2-hydroxyphenyl)benzamideHydroxy instead of Methoxy8.7 μM (MCF-7)Moderate
N-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)acetyl]benzamideLacks Methoxy on Benzamide5.0 μM (MCF-7)Low

This table illustrates how structural modifications can significantly impact biological activity.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide?

Answer:

  • Stepwise Functionalization: Prioritize sequential reactions to install the 2-oxopyrrolidinylmethyl and 3-methylbenzamide moieties. For example, coupling 2-methoxyaniline with 3-methylbenzoyl chloride, followed by Mannich-type alkylation using 2-oxopyrrolidine derivatives .
  • Reaction Optimization:
    • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in amide coupling and alkylation steps .
    • Catalytic Additives: Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to improve coupling efficiency in amide bond formation .
  • Purification: Employ gradient elution in HPLC with a C18 column (acetonitrile/water) to isolate the product from unreacted intermediates .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different cell-based assays?

Answer:

  • Assay Standardization: Control variables such as cell passage number, serum batch, and incubation time to minimize inter-lab variability .
  • Metabolic Stability Testing: Evaluate the compound’s stability in cell culture media using LC-MS to identify degradation products that may confound activity results .
  • Off-Target Profiling: Use kinase/GPCR panels or thermal shift assays to identify unintended interactions that may explain discrepancies in activity .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy:
    • 1H NMR: Verify the presence of characteristic signals:
  • δ 7.2–7.5 ppm (aromatic protons from benzamide).
  • δ 3.8–4.2 ppm (methoxy and methylene groups) .
    • 13C NMR: Confirm carbonyl resonances (C=O) at ~170 ppm for the benzamide and 2-oxopyrrolidinyl groups .
  • X-ray Crystallography: Use SHELXL for structure refinement to resolve stereochemical ambiguities (e.g., conformation of the 2-oxopyrrolidinylmethyl group) .

Advanced: How can researchers design experiments to elucidate the role of the 2-oxopyrrolidinylmethyl moiety in target binding?

Answer:

  • SAR Studies: Synthesize analogs lacking the 2-oxopyrrolidinylmethyl group or replacing it with cyclic urea/thiourea moieties to assess its contribution to potency .
  • Molecular Dynamics Simulations: Use docking software (e.g., AutoDock Vina) to model interactions between the 2-oxopyrrolidinylmethyl group and hydrophobic pockets in target proteins .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity changes when the moiety is modified .

Basic: What physicochemical properties of this compound should be prioritized for preclinical development?

Answer:

  • Solubility: Perform shake-flask experiments in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) to assess formulation challenges .
  • LogP Measurement: Use reverse-phase HPLC to determine octanol-water partitioning; target LogP < 3 to balance membrane permeability and solubility .
  • Stability: Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the benzamide bond) .

Advanced: How can conflicting crystallographic data on hydrogen bonding patterns be reconciled?

Answer:

  • Graph Set Analysis: Apply Etter’s methodology to classify hydrogen-bonding motifs (e.g., D(2) or R2(8) patterns) and compare with similar benzamide derivatives .
  • High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data resolution (<0.8 Å), enabling precise localization of electron density for hydrogen atoms .
  • Temperature-Dependent Studies: Collect data at 100 K and room temperature to assess dynamic disorder in the 2-oxopyrrolidinyl group .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s pharmacokinetic properties?

Answer:

  • Caco-2 Permeability Assay: Predict intestinal absorption by measuring apparent permeability (Papp) across monolayers .
  • Microsomal Stability: Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS to estimate hepatic clearance .
  • Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to measure free fraction in human plasma .

Advanced: What mechanistic studies can clarify discrepancies between in vitro potency and in vivo efficacy?

Answer:

  • Metabolite Identification: Administer the compound to rodents and profile plasma/tissue extracts via HRMS to detect active or inhibitory metabolites .
  • Tissue Distribution Studies: Use radiolabeled (14C/3H) compound with autoradiography to assess target engagement in vivo .
  • Pharmacodynamic Biomarkers: Monitor downstream signaling markers (e.g., phosphorylation status of kinases) to correlate exposure with effect .

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